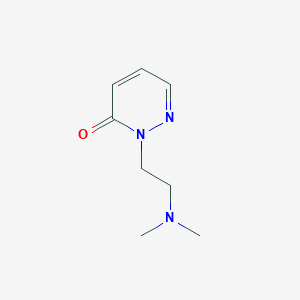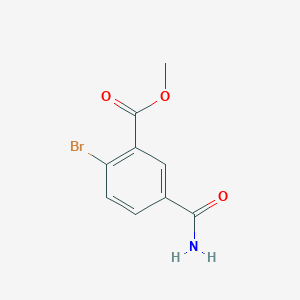![molecular formula C22H29N3O B13104513 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including materials science, pharmaceuticals, and industrial chemistry. This compound, in particular, is notable for its potential use as a UV absorber, which makes it valuable in the production of plastics, coatings, and other materials that require protection from UV radiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol typically involves the following steps:
N-Arylation of Benzotriazole: The triazole ring is introduced via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole.
Functional Group Transformations: Subsequent steps involve hydrogenation, Sandmeyer iodination, and Grignard carboxylation to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as:
Batch Processing: Utilizing large-scale reactors to perform the N-arylation and subsequent transformations.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation and other electrophilic substitutions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol has several scientific research applications:
Chemistry: Used as a UV absorber in the synthesis of polymers and coatings to protect materials from UV degradation.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit bacterial growth.
Industry: Utilized in the production of plastics, rubber, and other materials that require UV protection.
Mécanisme D'action
The mechanism of action of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol involves its ability to absorb UV radiation. The benzotriazole moiety acts as a chromophore, absorbing UV light and dissipating the energy as heat, thereby protecting the underlying material from UV-induced damage . Additionally, its antimicrobial activity is attributed to its ability to interact with bacterial cell membranes and disrupt their integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol: Similar in structure but with tert-butyl groups instead of pentyl groups.
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol: Contains a nitro group and a methyl group, offering different chemical properties.
Uniqueness
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol is unique due to its specific alkyl substitution, which enhances its solubility and compatibility with various polymers and materials. This makes it particularly effective as a UV absorber in a wide range of applications .
Propriétés
Formule moléculaire |
C22H29N3O |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
2-(benzotriazol-2-yl)-4,6-dipentylphenol |
InChI |
InChI=1S/C22H29N3O/c1-3-5-7-11-17-15-18(12-8-6-4-2)22(26)21(16-17)25-23-19-13-9-10-14-20(19)24-25/h9-10,13-16,26H,3-8,11-12H2,1-2H3 |
Clé InChI |
CYCYSJGJOIJFEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine](/img/structure/B13104437.png)











![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2-amine](/img/structure/B13104505.png)
![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
